![molecular formula C18H22N4O3S B2430933 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide CAS No. 483348-24-9](/img/structure/B2430933.png)

4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

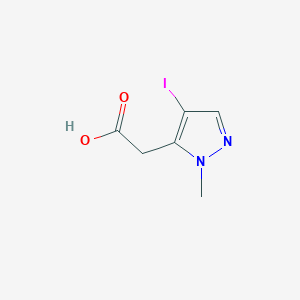

4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide (BBBH) is a sulfonamide derivative. It has a molecular formula of C18H22N4O3S and an average mass of 374.457 Da .

Synthesis Analysis

While specific synthesis information for BBBH was not found, a similar compound, 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of BBBH consists of a benzylpiperazine moiety linked to a benzohydrazide group via a sulfonyl bridge .Physical And Chemical Properties Analysis

BBBH has a molecular formula of C18H22N4O3S and an average mass of 374.457 Da . Additional physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen

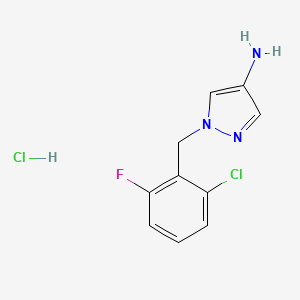

- Synthesis and Structure : 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide (referred to as compound 6) is synthesized by reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

- Molecular Modeling : Docking simulations of the most active eight piperazine chromen-2-one derivatives (including 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide) were performed against the oxidoreductase enzyme (PDB ID 1XDQ). The enzyme–inhibitor complexes were stabilized by hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues of the binding site .

- Importance of Coumarins : Coumarins and their derivatives are essential structural motifs found in natural products. Researchers have explored their potential therapeutic applications, including anticancer, anti-HIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activities .

- Piperazine Moiety Enhancement : Incorporating a piperazine moiety into coumarin-based compounds has shown unexpected improvements in bioactivity. N-aryl and N-alkyl piperazine derivatives have been potent antibacterial, antimalarial, antipsychotic, and antifungal agents .

- Biochemical Use : 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide is a biochemical compound used in proteomics research. Its molecular formula is C18H22N4O3S, with a molecular weight of 374.46 g/mol .

Antimicrobial Activity

Docking Studies and Enzyme Inhibition

Drug Discovery and Coumarin-Based Compounds

Proteomics Research

Eigenschaften

IUPAC Name |

4-(4-benzylpiperazin-1-yl)sulfonylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c19-20-18(23)16-6-8-17(9-7-16)26(24,25)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14,19H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRFDKHBVRRDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2430858.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2430859.png)

![3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2430860.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide](/img/structure/B2430861.png)

![N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2430863.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2430865.png)

![N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2430872.png)